Loratadine-d5
Description
Introduction to Loratadine-d5
Definition and Chemical Classification
This compound (C₂₂H₁₈D₅ClN₂O₂; molecular weight: 387.91 g/mol) is a deuterium-labeled isotopolog of Loratadine, a second-generation histamine H₁ receptor antagonist. The compound features five deuterium atoms replacing protium at specific positions: two on the ethyl group of the carboxylate moiety and three on the aromatic rings. This structural modification classifies it as a stable isotope internal standard, distinct from its parent compound due to its isotopic composition.
Table 1: Comparative Properties of Loratadine and this compound
| Property | Loratadine | This compound |
|---|---|---|
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₂H₁₈D₅ClN₂O₂ |
| Exact Mass | 382.144 Da | 387.176 Da |
| CAS Number | 79794-75-5 | 1020719-57-6 |
| Primary Use | Antihistamine | Analytical Reference |
Historical Development of Deuterated Compounds
Discovery and Early Research on Deuterium
Deuterium, the stable hydrogen isotope (²H), was identified in 1931 by Harold Urey through spectroscopic analysis of distilled liquid hydrogen. This discovery, which earned Urey the 1934 Nobel Prize in Chemistry, revealed a nucleus comprising one proton and one neutron. Early applications focused on elucidating reaction mechanisms via kinetic isotope effects, as deuterium’s higher mass slows bond-breaking kinetics.
Evolution of Deuterated Analogs in Chemistry
The synthesis of deuterated compounds accelerated in the 1970s, driven by their utility in nuclear magnetic resonance (NMR) and mass spectrometry. Deutetrabenazine, the first FDA-approved deuterated drug (2017), demonstrated the therapeutic potential of isotopic substitution by prolonging metabolic stability. Concurrently, analytical chemists adopted deuterated standards like this compound to correct for ion suppression and matrix effects in liquid chromatography–tandem mass spectrometry (LC-MS/MS).
Significance in Analytical Chemistry
This compound addresses critical challenges in quantitative bioanalysis:
- Matrix Effect Mitigation : Co-eluting substances in biological samples alter ionization efficiency. Deuterated internal standards compensate for these variations by exhibiting nearly identical chromatographic behavior to the analyte.
- Enhanced Precision : The 5 Da mass difference between Loratadine and this compound allows unambiguous detection in selected reaction monitoring (SRM) modes, reducing cross-talk.
- Metabolic Stability : Deuterium’s kinetic isotope effect slows hepatic oxidation of the parent drug, though this property is secondary in analytical contexts.
Relationship to Parent Compound Loratadine
Structurally, this compound preserves the tricyclic benzocycloheptapyridine core and piperidine carboxylate group of Loratadine. Isotopic substitution occurs at non-pharmacophoric sites, ensuring that the deuterated variant does not interfere with the parent drug’s histamine receptor binding. This design principle ensures that this compound serves exclusively as a chromatographic reference without pharmacological activity.
Table 2: Applications of Deuterated Standards in Pharmaceutical Analysis
Properties
CAS No. |
1794752-42-3 |
|---|---|
Molecular Formula |
C22H23ClN2O2 |
Molecular Weight |
387.919 |
IUPAC Name |
ethyl 4-(8-chloro-2-deuterio-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridin-11-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |
InChI |
InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i11D,12D2,13D2 |
InChI Key |
JCCNYMKQOSZNPW-JWMSIRGKSA-N |
SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |
Synonyms |
4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid-d5, Ethyl Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Desthis compound
Desthis compound (C${19}$H${14}$ClN$2$D$5$), the deuterated form of desloratadine, is a primary active metabolite of loratadine. While this compound is used to quantify the parent drug, desthis compound facilitates the measurement of its metabolite in pharmacokinetic studies. Structurally, desloratadine lacks the ethoxycarbonyl group present in loratadine, resulting in a lower molecular weight (315.86 vs. 387.91 g/mol) .
Table 1: Structural Comparison of this compound and Desthis compound
Loratadine Impurities
Loratadine EP impurities (e.g., Impurity A, B, C) are structurally related degradation products or synthetic byproducts. For example:
- Loratadine EP Impurity B (CAS 31251-41-9): A pyridine derivative formed during synthesis .
- Descarboethoxy this compound : A deuterated impurity resulting from ester hydrolysis .
These impurities lack deuterium labeling and are critical for assessing drug purity but differ functionally from this compound in analytical applications.
Functional Analogs of this compound
Non-Deuterated Loratadine
Non-deuterated loratadine (C${22}$H${23}$ClN$2$O$2$, CAS 79794-75-5) shares identical pharmacological activity but lacks isotopic labeling. Deuterium in this compound reduces metabolic degradation, improving stability in LC-MS workflows without altering receptor binding .
Pitolisant-d6 HCl
Pitolisant-d6 HCl (CAS 903576-44-3), a deuterated histamine H3 receptor inverse agonist (K$_i$ = 0.16 nM), targets a different histamine receptor subtype (H3 vs. H1) but is similarly used in neuropharmacological research .
Isotopic Analogs in Analytical Chemistry
Montelukast-d6
Montelukast-d6 (CAS N/A), a deuterated leukotriene receptor antagonist, is used in asthma research. Like this compound, it serves as an internal standard but targets leukotriene pathways instead of histamine receptors .
5-Hydroxyindoleacetic Acid-d5
5-Hydroxyindoleacetic acid-d5 (5-HIAA-d5) is a deuterated serotonin metabolite used in cannabinoid analysis. Unlike this compound, it is applied in neurotransmitter studies rather than antihistamine quantification .
Table 2: Functional Comparison of Deuterated Standards
Pharmacopeial and Regulatory Considerations
This compound aligns with pharmacopeial guidelines for isotopic purity and analytical validation. The United States Pharmacopeia (USP) specifies methods for identifying related compounds (e.g., thin-layer chromatography, infrared absorption) to ensure consistency with non-deuterated loratadine . Regulatory documents emphasize the importance of deuterated standards in avoiding cross-reactivity with structurally similar drugs like desloratadine .
Preparation Methods
Kinetic Isotope Effects in Deuteration
The C-D bond exhibits a 1.8 kJ·mol⁻¹ higher bond dissociation energy compared to C-H, reducing enzymatic cleavage rates by 69–87% in hepatic cytochrome P450 systems. This property underpins the use of this compound as a metabolic tracer, enabling precise quantification of parent loratadine in biological matrices.
Synthetic Routes to this compound
Deuteration strategies for this compound prioritize regioselectivity to maintain structural fidelity while achieving high isotopic purity (>98%). The following methods are industrially and academically validated:
Hydrogen-Deuterium Exchange (HIE)
HIE employs acidic or basic conditions to catalyze proton-deuteron swapping at activated C-H sites. For this compound, deuteration targets the ethyl side chain and aromatic positions:
Reaction Conditions
-
Solvent : Deuterated acetic acid (CD₃CO₂D)
-
Temperature : 80°C, 24 hours
This method minimizes structural degradation but requires post-synthesis purification via reversed-phase HPLC to remove residual catalysts.
Catalytic Deuteration of Loratadine Precursors
A palladium-mediated approach deuterates intermediates during loratadine synthesis:
Stepwise Protocol
-
Intermediate Synthesis : 8-Chloro-5,6-dihydro-11H-benzocyclohepta[1,2-b]pyridine
-
Deuteration :
-
Catalyst : Pd/C (5% w/w) under D₂ atmosphere
-
Solvent : Deuterium oxide (D₂O) with 0.1 M NaOD
-
Yield : 85% with >99% isotopic purity
-
Mechanistic Insight :
Pd-mediated C-H activation forms a π-allyl intermediate, enabling deuterium insertion at benzylic and aromatic positions.
Optimization of Reaction Parameters
Temperature and Pressure Effects
Elevated temperatures (>90°C) promote deuterium scrambling, reducing positional specificity.
Solvent Systems
-
Polar aprotic solvents (DMF-d₇, DMSO-d₆): Enhance catalyst activity but complicate purification.
-
Deuterated alcohols (CD₃OD): Improve solubility of aromatic intermediates, yielding 88% deuteration.
Purification and Analytical Validation
Chromatographic Purification
HPLC Conditions
-
Column : C18, 250 × 4.6 mm, 5 μm
-
Mobile Phase : 0.1% DCO₂H in D₂O/CD₃CN (65:35)
-
Flow Rate : 1.0 mL/min
Post-purification, lyophilization yields this compound as a white crystalline solid with <0.5% non-deuterated impurities.
Spectroscopic Characterization
Key Spectral Data
Deuterium distribution is confirmed via ²H NMR, showing quintet splitting for CD₂ groups.
Challenges in Industrial-Scale Synthesis
Isotopic Dilution
Batch-to-batch variability arises from residual protiated solvents, necessitating:
Regulatory Considerations
The FDA requires deuterated pharmaceuticals to demonstrate:
Emerging Methodologies
Q & A
Q. What is the role of Loratadine-d5 as an internal standard in quantitative LC-MS/MS analysis?
this compound, a deuterated isotopologue of Loratadine, is used to correct for matrix effects and ionization variability in bioanalytical assays. Its near-identical chemical properties to Loratadine ensure co-elution, while the mass difference (Δm/z = +5) enables precise quantification via stable isotope dilution . To implement this, researchers must:
- Validate deuterium retention during sample preparation (e.g., no H/D exchange under acidic/basic conditions).
- Optimize chromatographic separation to avoid interference from endogenous compounds.
- Calibrate instrument parameters (e.g., collision energy, dwell time) to maximize signal-to-noise ratios .
Q. How can researchers ensure the chemical purity and isotopic enrichment of this compound?
Purity verification involves:
- NMR spectroscopy : Confirm structural integrity and absence of non-deuterated impurities.
- High-resolution mass spectrometry (HRMS) : Assess isotopic enrichment (≥98% deuterium incorporation) via exact mass measurements.
- Chromatographic assays : Use reverse-phase HPLC with UV detection to quantify residual solvents or degradation products .
Q. What protocols are recommended for preparing this compound stock solutions to ensure stability?
- Dissolve in deuterated solvents (e.g., DMSO-d6) to minimize proton exchange.
- Store at –20°C in amber vials to prevent photodegradation.
- Validate stability over time using repeated LC-MS injections and compare peak areas against freshly prepared standards .
Advanced Research Questions
Q. How should researchers address contradictions in this compound recovery rates across different biological matrices?
Discrepancies in recovery (e.g., plasma vs. tissue homogenates) often arise from matrix-specific ion suppression or protein binding. Mitigation strategies include:
Q. What methodological considerations are critical when cross-validating this compound-based assays across laboratories?
Cross-validation requires:
- Harmonized SOPs : Standardize extraction protocols (e.g., solid-phase extraction vs. protein precipitation).
- Inter-laboratory calibration : Share aliquots of pooled samples to assess inter-lab variability.
- Statistical alignment : Use Bland-Altman plots or Cohen’s kappa to evaluate agreement in quantitative results .
Q. How can researchers optimize this compound utilization in metabolomic studies to track drug-drug interactions?
- Dose-ranging experiments : Co-administer this compound with target drugs at varying concentrations to model pharmacokinetic interactions.
- Dynamic MRM transitions : Monitor specific fragment ions (e.g., m/z 388.1 → 337.2 for this compound) to enhance specificity in complex biological samples.
- Pharmacokinetic modeling : Integrate LC-MS data with compartmental models to predict interaction thresholds .
Q. What strategies resolve spectral interference when this compound co-elutes with endogenous isobars?
- High-resolution mass spectrometry : Differentiate isobars via exact mass (e.g., Q-TOF instruments with <5 ppm mass accuracy).
- Mobility separation : Employ ion mobility spectrometry (IMS) to isolate analytes based on collision cross-section differences.
- Derivatization : Chemically modify this compound to shift retention time or fragmentation patterns .
Methodological and Ethical Considerations
Q. How should researchers document this compound usage to ensure reproducibility?
- Detailed metadata : Report batch-specific isotopic enrichment, solvent composition, and storage conditions.
- Open-access protocols : Share LC-MS parameters (e.g., gradient elution profiles, ion source settings) in supplementary materials.
- FAIR data principles : Archive raw spectra and calibration curves in repositories like MetaboLights or ChEMBL .
Q. What ethical guidelines apply to using deuterated compounds in preclinical studies?
- Animal welfare compliance : Adhere to institutional guidelines for deuterium exposure limits (e.g., <0.5% body weight in rodents).
- Environmental safety : Dispose of deuterated waste via certified hazardous material protocols to prevent isotopic contamination .
Advanced Experimental Design
Q. How can machine learning enhance this compound-based assay development?
- Predictive modeling : Train algorithms on historical LC-MS data to optimize ionization conditions or collision energies.
- Anomaly detection : Use unsupervised learning to identify outlier batches of this compound with suboptimal deuterium enrichment.
- Automated quantification : Implement neural networks for peak integration in high-throughput workflows .
Q. What interdisciplinary approaches leverage this compound in pharmacokinetic-pharmacodynamic (PK-PD) modeling?
- Microsampling techniques : Combine dried blood spot (DBS) sampling with LC-MS to reduce animal use in PK studies.
- Multi-omics integration : Correlate this compound pharmacokinetics with proteomic/metabolomic profiles to identify biomarker candidates.
- In silico simulations : Use molecular docking to predict this compound interactions with cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
